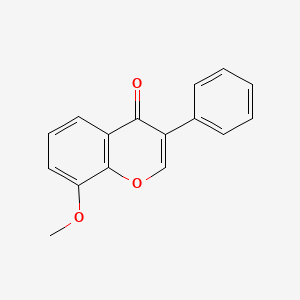

8-methoxy-3-phenyl-4H-chromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

5832-16-6 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

8-methoxy-3-phenylchromen-4-one |

InChI |

InChI=1S/C16H12O3/c1-18-14-9-5-8-12-15(17)13(10-19-16(12)14)11-6-3-2-4-7-11/h2-10H,1H3 |

InChI Key |

VUWMTIBHTJZLON-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC=C(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methoxy 3 Phenyl 4h Chromen 4 One and Analogues

Conventional Synthetic Routes to the Chromen-4-one Core Structure

Traditional approaches to the synthesis of chromen-4-ones have long been established, providing foundational pathways to this important class of compounds. These methods typically involve the cyclization of acyclic precursors that already contain most of the required carbon atoms for the final heterocyclic system.

Chalcone (B49325) Cyclization and Rearrangement Pathways

A prominent conventional route to 3-phenyl-4H-chromen-4-ones, also known as flavones, proceeds through a chalcone intermediate. The synthesis begins with a Claisen-Schmidt condensation reaction between a substituted 2'-hydroxyacetophenone (B8834) and an aromatic aldehyde. researchgate.net For the target molecule, this would involve the condensation of 2'-hydroxy-3'-methoxyacetophenone with benzaldehyde (B42025) under basic conditions to yield 2'-hydroxy-3'-methoxychalcone.

This chalcone intermediate can then undergo oxidative cyclization to form the chromen-4-one ring. Various reagents and conditions can effect this transformation. One common method is the Algar-Flynn-Oyamada (AFO) reaction, where the chalcone is treated with hydrogen peroxide in an alkaline medium, leading to the formation of a 3-hydroxyflavanone, which is subsequently dehydrated to the flavone (B191248). Another approach involves cyclization using bromine in a suitable solvent, which also facilitates the formation of the chromene ring system. researchgate.net

Direct Annulation and Ring Closure Reactions

Direct annulation strategies provide alternative pathways to the chromen-4-one core by constructing the ring in a more convergent manner. Among the most classic methods are the Baker-Venkataraman rearrangement and the Kostanecki–Robinson reaction. researchgate.netnih.gov

The Baker-Venkataraman rearrangement involves the intramolecular acylation of a 2-hydroxyacetophenone (B1195853) derivative. researchgate.net The process starts with the O-acylation of the 2-hydroxyacetophenone with an acyl chloride (e.g., benzoyl chloride). The resulting ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which upon treatment with acid, cyclizes to the chromen-4-one.

Another classical method is the Simonis reaction, where a phenol (B47542) reacts with a β-ketoester under specific conditions to yield a chromone (B188151). nih.gov These venerable reactions, while effective, often require harsh conditions and may result in lower yields compared to more modern techniques. nih.govacs.org

Modern and Catalytic Synthetic Approaches for Chromen-4-ones

Recent advancements in organic synthesis have introduced more efficient, milder, and versatile methods for constructing chromen-4-one derivatives, often employing metal catalysis or alternative energy sources.

Intramolecular Palladium-Catalyzed Acylation of Alkenyl Bromides with Aldehydes

A powerful modern strategy for the synthesis of 4H-chromen-4-ones involves the intramolecular acylation of alkenyl bromides with aldehydes, catalyzed by palladium. acs.orgacs.org This protocol offers an efficient route to diversely functionalized flavonoids under relatively mild conditions. The success of this reaction is highly dependent on the careful selection of the catalyst, base, and solvent. acs.org A common and effective system utilizes a palladium catalyst such as Pd(PPh₃)₄ with a phosphine (B1218219) ligand like Xphos, in the presence of potassium carbonate (K₂CO₃) as the base and 1,4-dioxane (B91453) as the solvent. acs.orgacs.org This method has been successfully applied to generate a library of functionalized flavonoids in moderate to good yields. acs.org

| Catalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Xphos | K₂CO₃ | 1,4-Dioxane | Moderate to Good |

| Pd(OAc)₂ | dppf | Cs₂CO₃ | Toluene | Lower Yield |

Microwave-Assisted Synthetic Protocols for Chromenone Derivatives

The application of microwave irradiation has emerged as a significant advancement in the synthesis of heterocyclic compounds, including chromen-4-ones. semanticscholar.org Compared to conventional heating methods, microwave-assisted synthesis offers several advantages, most notably a dramatic reduction in reaction times—often from hours to minutes—and frequently results in higher product yields. semanticscholar.orgnih.gov This "green chemistry" approach can also minimize the formation of by-products and allow for the use of safer solvents. semanticscholar.orgnih.gov Both multicomponent reactions and classical cyclization reactions have been successfully adapted to microwave protocols, demonstrating the broad applicability of this technology in synthesizing a wide array of chromenone derivatives. nih.govajgreenchem.comresearchgate.net

| Reaction Type | Method | Solvent/Catalyst | Time | Yield |

|---|---|---|---|---|

| Multicomponent Reaction | Conventional | AcOH, DMF | 4–7 hours | Good |

| Microwave | AcOH, DMF | 8–10 minutes | Excellent | |

| Cyclocondensation | Conventional | Ethanol, Reflux | >1 hour | Variable |

| Microwave | Solvent-free, FeTiO₃ | <15 minutes | Excellent |

Strategies for Regioselective Functionalization and Methoxy (B1213986) Group Incorporation

The synthesis of a specifically substituted chromen-4-one, such as 8-methoxy-3-phenyl-4H-chromen-4-one, hinges on the principle of regioselectivity. The substitution pattern on the benzo-fused ring of the chromenone is almost always determined by the substitution pattern of the starting phenolic precursor.

To synthesize the target compound, one would typically start with a phenol that already contains the methoxy group at the desired position. Specifically, for an 8-methoxy derivative, the starting material would be 2-hydroxy-3-methoxybenzaldehyde (B140153) or 2-hydroxy-3-methoxyacetophenone. The methoxy group is ortho to the hydroxyl group, which ensures that after cyclization to form the pyranone ring, the methoxy group will be located at the C-8 position of the resulting chromen-4-one.

For example, using a chalcone cyclization pathway, the reaction would commence with 2-hydroxy-3-methoxyacetophenone. Condensation with benzaldehyde would yield the corresponding chalcone, which upon oxidative cyclization, produces this compound. While methods exist for the functionalization of a pre-formed chromenone ring, such as through dediazoniation of amino-chromenones, these are generally more complex and less direct for introducing a simple methoxy group at a specific position if it can be incorporated from the start. unf.edu The most efficient and regioselective strategy remains the use of an appropriately substituted starting phenol.

Derivatization and Structural Modification Strategies

Design Principles for 8-methoxy-3-phenyl-4H-chromen-4-one Derivatives

The design of new derivatives of this compound is guided by established principles of medicinal chemistry. These principles aim to optimize the compound's interaction with biological targets, thereby enhancing its efficacy and selectivity.

Systematic Exploration of Substitution Patterns on the Phenyl Moiety

Systematic substitution on the phenyl ring at the 3-position of the chromen-4-one core is a key strategy to modulate the biological activity of the parent compound. The nature and position of these substituents can significantly influence the molecule's electronic and steric properties, which in turn affect its binding affinity to target proteins.

For instance, the introduction of a methylsulfonyl group at the para position of the C-2 phenyl ring in a series of 2-phenyl-4H-chromen-4-one derivatives has been shown to be a critical determinant for their selective inhibitory activity against cyclooxygenase-2 (COX-2). researchgate.net Molecular modeling studies have revealed that this substituent can fit into a secondary pocket of the COX-2 active site, leading to potent and selective inhibition. researchgate.net The electronic nature of the substituent also plays a role; for example, the presence of fluoro groups on the phenyl ring of chromen-4-one based oxadiazole derivatives has been found to enhance their inhibitory potential against β-glucuronidase. nih.gov

The following table summarizes the effect of different substitution patterns on the phenyl moiety on the biological activity of 2-phenyl-4H-chromen-4-one derivatives:

| Substitution Pattern | Biological Activity | Reference |

| p-Methylsulfonyl | Selective COX-2 Inhibition | researchgate.net |

| Fluoro groups | Enhanced β-glucuronidase Inhibition | nih.gov |

Chemical Modifications at Different Positions of the Chromen-4-one Skeleton

Modifications to the chromen-4-one skeleton itself offer another avenue for creating novel derivatives with improved properties. The size and nature of the substituent at the C-3 position of the chromene moiety can significantly impact both the potency and selectivity of COX-2 inhibition. researchgate.net A study on 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives revealed the following order of effectiveness for substituents at the C-3 position: benzyl (B1604629) > acetyl > allyl > ethyl > methyl > H > OH. researchgate.net This highlights that larger, more complex substituents at this position can lead to more potent and selective compounds.

Furthermore, multicomponent reactions have been employed to create more complex polycyclic structures derived from the chromen-4-one skeleton. For example, a one-pot reaction of 7-hydroxy-3-phenyl-4H-chromen-4-one with an aldehyde and Meldrum's acid can lead to the formation of condensed dihydropyranones. mdpi.com This approach allows for the efficient generation of a diverse range of compounds with potential biological activity. mdpi.com

Synthesis of Bioactive Conjugates and Hybrid Molecules

The conjugation of the this compound scaffold with other bioactive moieties is a powerful strategy to create hybrid molecules with enhanced or novel therapeutic properties. This approach can lead to compounds with dual mechanisms of action or improved pharmacokinetic profiles.

Glucopyranosyl Conjugation Strategies

The attachment of sugar moieties, such as glucopyranose, to the chromen-4-one core is a known strategy to improve the water solubility and bioavailability of flavonoids. While specific examples for this compound are not detailed in the provided context, the general principle of glycosylation is a well-established method in flavonoid chemistry to enhance their pharmacological properties.

Oxadiazole-Substituted Analogues

The incorporation of a 1,3,4-oxadiazole (B1194373) ring into the chromen-4-one structure has proven to be a successful strategy for developing potent enzyme inhibitors. A series of chromen-4-one substituted oxadiazole analogs have been synthesized and shown to be potent inhibitors of β-glucuronidase, with some derivatives exhibiting significantly higher activity than the standard inhibitor. nih.gov The synthesis typically involves the conversion of a carboxylic acid derivative of the chromenone to a hydrazide, which is then cyclized with an appropriate aldehyde to form the oxadiazole ring. nih.gov The nature of the substituent on the oxadiazole ring further influences the inhibitory activity. nih.gov

The following table presents data on the β-glucuronidase inhibitory activity of some chromen-4-one based oxadiazole derivatives:

| Compound | IC50 (µM) |

| 2-(4-(5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-one | 0.8 ± 0.1 |

| Standard (D-saccharic acid 1,4-lactone) | 48.1 ± 1.2 |

Pyrazolyl-Substituted Analogues

The introduction of a pyrazole (B372694) ring, another important pharmacophore, to the chromen-4-one scaffold has also been explored. For instance, 3-(4,5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives have been synthesized by reacting a chalcone-like precursor with phenylhydrazine. researchgate.net These hybrid molecules have been evaluated for their anticancer activity, with some derivatives showing potent inhibition of cancer cell line growth. researchgate.net The synthesis of these pyrazolyl-substituted analogues often involves a multi-step process starting from salicylaldehyde (B1680747) and ethyl acetoacetate. researchgate.net

Ethoxy and Methyl Substituted Analogues

The structural modification of the 3-phenyl-4H-chromen-4-one scaffold, a core structure of isoflavonoids, through the introduction of ethoxy and methyl groups is a key strategy for modulating its biological properties. Research into this area often focuses on how these relatively small alkyl and alkoxy substitutions influence the compound's interaction with biological targets. While specific studies on this compound are not extensively detailed in the available literature, the principles of derivatization can be understood from studies on closely related analogues.

A common precursor for introducing such groups is a hydroxylated version of the chromen-4-one core. For instance, the synthesis of alkoxy derivatives often starts with a 3-hydroxy-2-phenyl-4H-chromen-4-one intermediate. nih.gov This precursor can be readily prepared through methods like the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a chalcone (B49325). nih.gov

Once the 3-hydroxy intermediate is obtained, it can be subjected to Williamson ether synthesis. nih.gov In this reaction, the hydroxyl group is deprotonated by a base, such as aqueous sodium hydroxide, to form an alkoxide. This nucleophilic alkoxide is then treated with an appropriate alkyl halide, like methyl iodide or ethyl bromide, to yield the desired methoxy (B1213986) or ethoxy derivative at the C-3 position. nih.gov This synthetic route allows for the creation of a series of analogues with varying alkoxy groups.

Research on a series of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives has provided insight into the effects of such substitutions. nih.govresearchgate.net In this study, various substituents were introduced at the C-3 position of the chromene scaffold, and their inhibitory activity against cyclooxygenase (COX) enzymes was evaluated. The findings revealed that the size and nature of the substituent at this position significantly impact both the potency and selectivity of COX-2 inhibition. nih.govresearchgate.net

The study demonstrated that while the unsubstituted (H) and hydroxylated (OH) compounds showed moderate activity, the introduction of small alkoxy groups like methoxy and ethoxy led to a notable increase in inhibitory potential. researchgate.net Specifically, the ethoxy-substituted analogue was found to be a more potent and selective COX-2 inhibitor than the methoxy-substituted one. researchgate.net This suggests that even a minor increase in the alkyl chain length of the alkoxy group can lead to more favorable interactions within the enzyme's active site. nih.govresearchgate.net The data from these structure-activity relationship studies are summarized in the table below.

Table 1: Research Findings on C-3 Substituted 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one Analogues

| Compound | R Group (Substitution at C-3) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 3 | H | 0.13 | 153.8 |

| 4 | OH | 0.12 | >166.6 |

| 5a | OCH₃ (Methoxy) | 0.11 | >181.8 |

| 5b | OCH₂CH₃ (Ethoxy) | 0.09 | >222.2 |

| 5c | OCH₂CH=CH₂ (Allyl) | 0.08 | >250 |

| 5d | OCH₂Ph (Benzyl) | 0.07 | 287.1 |

Data sourced from a study on COX-2 inhibitors. nih.govresearchgate.net The Selectivity Index (SI) is the ratio of COX-1 IC50 / COX-2 IC50.

Other known related compounds include 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one and 7-ethoxy-8-methyl-3-phenyl-4H-chromen-4-one, indicating that methyl and ethoxy substitutions are also synthetically incorporated at various positions on the chromene ring structure. nih.govsigmaaldrich.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-hydroxy-2-phenyl-4H-chromen-4-one |

| 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one |

| 3-hydroxy-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one |

| 3-methoxy-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one |

| 3-ethoxy-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one |

| 3-(allyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one |

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one |

| 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one |

Advanced Structural Elucidation and Conformational Analysis

Comprehensive Spectroscopic Characterization Techniques

A combination of spectroscopic methods is employed to unambiguously determine the structure of 8-methoxy-3-phenyl-4H-chromen-4-one.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals that can be assigned to the specific protons in the molecule. The aromatic protons on the chromenone core and the phenyl ring typically appear in the downfield region (δ 7.0-8.5 ppm). The methoxy (B1213986) group protons are readily identified as a sharp singlet in the upfield region (around δ 3.9-4.0 ppm). The singlet for the proton at the C2 position is also a key identifier. rsc.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C4) of the chromenone ring is characteristically deshielded and appears at a low field (around δ 178 ppm). rsc.orgrsc.org The carbon of the methoxy group appears at a higher field (around δ 55-60 ppm). beilstein-journals.org The remaining aromatic carbons can be assigned based on their chemical shifts and through the use of two-dimensional NMR techniques. mdpi.comarkat-usa.org

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the connectivity of the molecule.

COSY experiments establish proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the aromatic rings.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular framework, such as connecting the phenyl ring to the C3 position and the methoxy group to the C8 position of the chromenone core.

A representative, though not exhaustive, table of expected NMR chemical shifts is provided below. Actual values can vary slightly based on the solvent and experimental conditions. rsc.orgrsc.orgbeilstein-journals.orgmdpi.comarkat-usa.orgrsc.org

Interactive Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2-H | Singlet | ~153 |

| C4 | - | ~178 |

| C5-H | Doublet | ~121 |

| C6-H | Triplet | ~124 |

| C7-H | Doublet | ~118 |

| C8-OCH₃ | Singlet (~3.9) | ~148 (C8), ~56 (OCH₃) |

| C2', C6'-H | Multiplet | ~128 |

| C3', C5'-H | Multiplet | ~129 |

| C4'-H | Multiplet | ~131 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) are commonly used. mdpi.com The measured mass of the molecular ion ([M+H]⁺ or [M]⁺˙) can be used to confirm the molecular formula, C₁₆H₁₂O₃.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for flavonoids and isoflavonoids involve retro-Diels-Alder (RDA) reactions, leading to characteristic cleavage of the C-ring. Other fragmentations can include the loss of small neutral molecules like CO (carbon monoxide) and CH₃ (methyl radical) from the methoxy group. libretexts.org

Interactive Table: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₁₆H₁₂O₃ | - |

| Exact Mass | 252.0786 | Confirms elemental composition. |

| Molecular Ion (m/z) | 252 | Corresponds to the intact molecule. |

| Key Fragments (m/z) | Varies | Provides structural information based on fragmentation patterns (e.g., loss of CO, CH₃). |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the γ-pyrone ring, typically observed in the range of 1630-1660 cm⁻¹. rsc.org Other significant bands include C-O-C (ether) stretching vibrations from the chromone (B188151) ring and the methoxy group, as well as C=C stretching vibrations of the aromatic rings. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nih.gov Aromatic ring stretching vibrations often give rise to strong Raman signals. The technique is particularly useful for studying conformational preferences in different states (solid vs. solution). uc.ptresearchgate.net

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C=O Stretch (γ-pyrone) | 1630 - 1660 | IR (strong) |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O-C Stretch (ether) | 1000 - 1300 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound was not found in the search results, analysis of closely related chromenone and isoflavone (B191592) structures allows for a detailed prediction of its solid-state architecture. nih.govresearchgate.netnih.gov

Analysis of Molecular Planarity and Torsional Angles within the Chromenone Scaffold

The chromenone scaffold itself is largely planar. However, the phenyl ring at the C3 position is typically twisted out of the plane of the chromenone system. This torsion angle is a key conformational feature. In related structures, the dihedral angle between the chromenone ring system and the substituted phenyl ring can vary, often influenced by the substitution pattern and crystal packing forces. nih.govresearchgate.netresearchgate.net For instance, in a related ethoxy-substituted coumarin (B35378), the nitrophenyl ring makes a dihedral angle of 25.27° with the coumarin mean plane. researchgate.net This non-planarity can impact the degree of π-conjugation between the two ring systems. nih.gov The methoxy group at C8 may also exhibit some rotational freedom, though it generally prefers a conformation that is nearly co-planar with the benzene (B151609) ring to which it is attached. nih.gov

Characterization of Intramolecular Hydrogen Bonding Networks

As this compound lacks hydroxyl groups, it cannot form the strong intramolecular hydrogen bonds often seen in hydroxy-substituted flavonoids between a C5-OH and the C4-carbonyl. nih.govnih.gov This type of hydrogen bonding is known to influence planarity and chemical reactivity. mdpi.comnih.govmdpi.com The absence of such an interaction in the target molecule means its conformation is primarily governed by steric effects and weaker intermolecular forces in the crystal lattice, such as C-H···O interactions and π-π stacking. nih.govresearchgate.netijirset.com

Investigation of Intermolecular Interactions: Hydrogen Bonds and π-π Stacking in Crystal Lattices

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. For this compound and its analogues, hydrogen bonds and π-π stacking are the primary non-covalent interactions that define the crystal packing. While a specific crystallographic study for this compound is not publicly available, detailed analyses of closely related structures provide a robust model for its expected intermolecular behavior.

Hydrogen bonds, particularly those involving carbon as a hydrogen donor (C-H···O), play a crucial role in the formation of supramolecular assemblies. In the crystal structure of related chromenone derivatives, these interactions are frequently observed, connecting molecules into dimers and more extended networks. researchgate.netnih.gov For instance, in the crystal of (4E)-4-(8-methoxy-2H-chromen-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which features the 8-methoxy-chromene moiety, molecules are linked into inversion dimers through pairs of C-H···O interactions. researchgate.netnih.gov Similarly, the crystal structure of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one shows molecules linked by C-H···O hydrogen bonds, which form sheets within the crystal lattice. researchgate.net

In addition to hydrogen bonding, π-π stacking interactions are fundamental to the crystal architecture of these aromatic compounds. These interactions occur between the electron-rich aromatic rings of adjacent molecules. The stability and geometry of these stacks—whether face-to-face or offset—are influenced by the electronic nature of substituents on the rings. researchgate.net Studies on related structures reveal significant π-π interactions. For example, analysis of an 8-methoxy-chromene derivative showed π-π stacking between the methoxy-substituted benzene ring and a heterocyclic ring of a neighboring molecule, with a centroid-centroid distance of 3.601 Å. nih.gov In another analogue, 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, π-π stacking links molecular sheets into a three-dimensional structure, with observed centroid-centroid distances of 3.5688 Å and 3.7514 Å. researchgate.net These distances are indicative of significant attractive forces between the aromatic systems.

The interplay of these forces is critical in determining the physical properties of the compound, such as melting point and solubility. researchgate.net

Table 1: Intermolecular Interaction Data from Analogous Crystal Structures

| Compound Analogue | Interaction Type | Interacting Groups | Distance (Å) | Reference |

|---|---|---|---|---|

| (4E)-4-(8-methoxy-2H-chromen-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | π-π Stacking | Heterocyclic ring D and Methoxy-substituted benzene ring E | 3.6012 (11) | nih.gov |

| (4E)-4-(8-methoxy-2H-chromen-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | π-π Stacking | Heterocyclic ring C and Benzene ring A | 3.7011 (12) | nih.gov |

| 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one | π-π Stacking | Centroid-to-Centroid | 3.5688 (13) | researchgate.net |

| 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one | π-π Stacking | Centroid-to-Centroid | 3.7514 (13) | researchgate.net |

| (4E)-4-(8-methoxy-2H-chromen-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | C-H···O Hydrogen Bond | - | - | researchgate.netnih.gov |

| 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one | C-H···O Hydrogen Bond | - | - | researchgate.net |

Chiral Resolution and Stereochemical Characterization of Relevant Analogues

The core structure of this compound, an isoflavone, is achiral as it lacks a stereocenter. However, chirality can be introduced into the flavonoid skeleton through substitution or by considering closely related structural classes, such as flavanones, which possess a chiral center at the C2 position of the heterocyclic ring. The separation of enantiomers from a racemic mixture, known as chiral resolution, is critical in fields like pharmacology where enantiomers can have different biological activities. chromatographyonline.com

The most common method for chiral resolution is chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs). chromatographyonline.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating the enantiomers of flavonoid analogues. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies. diva-portal.org

Studies on the chiral separation of flavanone (B1672756) derivatives provide a relevant model for understanding the potential stereochemical characterization within this class of compounds. For example, the enantiomers of flavanone and its substituted derivatives have been successfully separated using polysaccharide-based chiral columns. The choice of mobile phase—typically mixtures of alkanes and alcohols—and the specific structure of the chiral selector are crucial for achieving optimal resolution. researchgate.net

Table 2: Chiral HPLC Separation of Flavanone Analogues

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| Flavanone | Chiralpak® IA | isopropanol-hexane (50:50, v/v) | 1.12 - 2.45 | 0.13 - 11.94 | researchgate.net |

| 6-hydroxyflavanone | Chiralpak® IA | isopropanol-hexane (50:50, v/v) | 1.12 - 2.45 | 0.13 - 11.94 | researchgate.net |

| 7-hydroxyflavanone | Chiralpak® IA | isopropanol-hexane (50:50, v/v) | 1.12 - 2.45 | 0.13 - 11.94 | researchgate.net |

| 4'-hydroxyflavanone | Chiralpak® IA | isopropanol-hexane (50:50, v/v) | 1.12 - 2.45 | 0.13 - 11.94 | researchgate.net |

| Hesperetin | Chiralpak® IA | isopropanol-hexane (50:50, v/v) | 1.12 - 2.45 | 0.13 - 11.94 | researchgate.net |

Stereochemical characterization of the separated enantiomers is subsequently performed using techniques such as polarimetry to measure optical rotation and spectroscopic methods like circular dichroism (CD) to confirm the absolute configuration. Enantioselective synthesis is an alternative approach that aims to produce a single enantiomer directly, avoiding the need for resolution. nih.gov

Structure Activity Relationship Sar Studies of 8 Methoxy 3 Phenyl 4h Chromen 4 One Derivatives

Impact of Substituent Nature and Position on Biological Efficacy and Selectivity

The specific placement and chemical nature of substituents on the 8-methoxy-3-phenyl-4H-chromen-4-one scaffold can dramatically alter its interaction with biological targets, thereby influencing its efficacy and selectivity.

The position of the methoxy (B1213986) (-OCH3) group on the chromenone ring is a critical determinant of biological activity. While the parent compound in this discussion is substituted at the 8-position, studies on related chromone (B188151) derivatives highlight the significance of methoxy group placement. For instance, research on chromone derivatives as anti-inflammatory agents has shown that a methoxy group at the 7-position can significantly impact the compound's ability to inhibit superoxide (B77818) anion generation in human neutrophils. In one study, 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one demonstrated notable anti-inflammatory effects.

Furthermore, investigations into other methoxy-substituted chromenes have revealed that the relative position of methoxy and hydroxyl groups on the phenyl ring can dictate the pharmacological mechanism. researchgate.net This suggests that the electronic and steric effects of the methoxy group, which vary with its position, play a crucial role in the molecule's interaction with specific biological targets. The presence of methoxy groups can enhance antioxidant activity by enabling the donation of hydrogen atoms or electrons to stabilize free radicals. mdpi.com The specific positioning of these groups on the aromatic rings is vital for this activity. mdpi.com

Table 1: Influence of Methoxy Group Position on Biological Activity

| Compound/Derivative | Methoxy Group Position(s) | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | 7-position | Potent inhibitor of superoxide anion generation | |

| (3-hydroxy-4-methoxyphenyl)-...-chromene-4,8-diol | 4-position (on phenyl ring) | Interacts with cannabinoid and adrenergic systems | researchgate.net |

| (4-hydroxy-3-methoxyphenyl)-...-chromene-4,8-diol | 3-position (on phenyl ring) | Targets opioid and dopaminergic mechanisms | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Modifications to the phenyl ring at the 3-position of the chromenone scaffold are a key strategy for modulating biological activity. The nature and position of substituents on this ring can influence enzyme inhibition and cellular responses. For example, the presence of a hydrogen bond donor at the meta position of the phenyl ring has been shown to be important for the anti-inflammatory activity of certain chromones.

The planarity of the chromen-4-one scaffold is a critical factor for its biological potency. This flat, rigid structure is thought to facilitate intercalation into DNA or insertion into the active sites of enzymes. nih.gov The 4H-chromen-4-one scaffold is a prominent feature in flavonoids, which are known for a wide range of biological activities. nih.gov The structural rigidity of the chromone core is considered an important feature for the binding affinity to various enzymes and receptors. frontiersin.org

While the chromone (with a C2-C3 double bond) is largely planar, the related chromanone (which lacks this double bond) has a more flexible structure. This difference in planarity leads to significant variations in biological activities between the two scaffolds. nih.gov The planarity of the chromen-4-one system, including the attached phenyl ring, can influence how the molecule fits into a biological target, affecting the strength and specificity of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are invaluable for predicting the activity of new derivatives and for identifying the key chemical features that drive their effects.

QSAR models have been successfully developed for various classes of chromone derivatives to predict a range of biological activities. nih.gov For example, three-dimensional QSAR (3D-QSAR) models have been used to study chromone derivatives as HIV-1 protease inhibitors. nih.gov These models demonstrated good predictive ability, with one receptor-based model showing a high predictive r-squared value of 0.995, indicating a strong correlation between the model's predictions and experimental data. nih.gov

Similarly, QSAR studies on flavone (B191248) and isoflavone (B191592) derivatives have been conducted to understand their cytotoxicity against cancer cell lines. nih.gov By dividing the compounds into training and test sets, researchers can build and validate models that can then be used to predict the activity of new, unsynthesized compounds. nih.govyoutube.comyoutube.com These predictive models are crucial for prioritizing which derivatives to synthesize and test, saving time and resources in the drug discovery process. mdpi.com

A primary goal of QSAR is to identify the key physicochemical properties that govern the structure-activity relationship. slideshare.netscribd.com These properties, often called descriptors, can include parameters related to size, hydrophobicity, and electronic effects.

Hydrophobicity: This property, often quantified by the partition coefficient (log P), is crucial for how a drug crosses cell membranes and interacts with binding sites. scribd.com The hydrophobicity of a substituent can be represented by the pi (π) constant, where a positive value indicates greater hydrophobicity than hydrogen. scribd.com

Electronic Effects: The Hammett constant (σ) is used to quantify the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. scribd.com These electronic properties can significantly influence how a molecule interacts with its biological target.

Steric Effects: The size and shape of a molecule and its substituents (steric properties) are critical for determining how well it fits into a receptor or enzyme active site. scribd.com

In the context of isoflavones, which share the 3-phenyl-chromen-4-one core, studies have correlated retention factors in chromatography with physicochemical properties like water solubility (S) and hydrophobicity (P). researchgate.netresearchgate.net A multiparametric equation has been suggested to predict retention based on a combination of properties including hydrophobicity, total energy, and hydrophilic surface area. researchgate.netresearchgate.net For flavone and isoflavone derivatives, QSAR models have identified quantum-chemical factors, such as the energy of the lowest unoccupied molecular orbital (LUMO) and the net charges on specific carbon atoms, as being critical for their cytotoxic activity. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one |

| 2-(3,5-dimethoxyphenoxy)-5,7-dimethoxy-chromen-4-one |

| (3-hydroxy-4-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diol |

| (4-hydroxy-3-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diol |

| N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] nih.govresearchgate.netoxazin-4-amine |

| 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7,8,9-tetrahydropyrimido[5,4-b] nih.govresearchgate.netoxazepin-4-yl)amino)phenyl)urea |

| 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione |

| isoginkgetin |

This table is interactive. Click on the header to sort the data.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Recognitiontandfonline.comnih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This technique is crucial for understanding the interactions between a potential drug candidate and its biological target, typically a protein or a nucleic acid.

Molecular docking simulations are instrumental in predicting how 8-methoxy-3-phenyl-4H-chromen-4-one might bind to the active site of a target protein. The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on their steric and electrostatic complementarity. The binding affinity, often expressed as a binding energy (in kcal/mol), quantifies the strength of the interaction. Lower binding energies typically indicate a more stable and potent ligand-protein complex.

Studies on various isoflavonoids and chromene derivatives have demonstrated their potential to bind to a range of biological targets, including enzymes and receptors implicated in cancer and inflammation. tandfonline.comnih.gov For instance, docking studies of isoflavones with estrogen receptors (ERα and ERβ) have revealed that their binding affinities are influenced by their specific structures and the hydrogen bonds they form within the active site. nih.gov Similarly, research on other chromene derivatives has shown significant binding to targets like lanosterol-14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. jbcpm.com

Table 1: Representative Binding Affinities of Isoflavone (B191592) Derivatives with Various Protein Targets

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| Genistein | Estrogen Receptor α (ERα) | -8.5 |

| Daidzein | Estrogen Receptor β (ERβ) | -8.2 |

| Formononetin | Estrogen Receptor α (ERα) | -7.9 |

| Biochanin A | Aromatase (CYP19A1) | -9.1 |

| Prunetin | Catechol-O-methyltransferase (COMT) | -7.5 |

Note: The data in this table is illustrative and compiled from various studies on isoflavone derivatives. The values are representative and may vary depending on the specific docking software and parameters used.

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

For a molecule like this compound, the oxygen atoms of the methoxy (B1213986) and carbonyl groups are likely to act as hydrogen bond acceptors. The phenyl and chromene rings can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. Studies on related isoflavones have shown that interactions with specific amino acids like arginine, glutamic acid, and histidine are often critical for binding. nih.gov For example, in the binding of isoflavones to estrogen receptors, hydrogen bonds with residues like Glu353 and Arg394, and hydrophobic interactions with Leu387 and Phe404 are commonly observed.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivitynih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. It is a powerful tool for predicting a wide range of molecular properties.

DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For isoflavone derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the oxygen atoms, while the LUMO is often distributed over the chromen-4-one core.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the carbonyl oxygen and the oxygen of the methoxy group would be expected to be regions of high negative electrostatic potential. nih.gov

DFT can be used to theoretically predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. For instance, DFT calculations on a similar compound, 7-hydroxy-3'-methoxyisoflavone, have shown good correlation with experimental IR and NMR spectra. nih.gov

Furthermore, DFT can be employed to study reaction mechanisms and calculate the energetics of chemical reactions, such as reaction enthalpies and activation energies. This can provide insights into the synthetic pathways of this compound and its potential metabolic transformations in a biological system.

Molecular Dynamics Simulations for Conformational Dynamics and Ensemble Docking

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. tandfonline.com This technique allows for the exploration of the conformational landscape of a molecule and its complexes, providing insights that are not accessible through static docking studies. youtube.com

For this compound, MD simulations could be used to understand its flexibility and how its conformation changes in different environments, such as in aqueous solution or when bound to a protein. The phenyl group at the 3-position has a certain degree of rotational freedom relative to the chromene ring system, and MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.

When combined with molecular docking, a technique known as "ensemble docking" or "flexible docking" can be employed. In this approach, multiple conformations of both the ligand and the receptor, often generated from MD simulations, are used in the docking calculations. This can lead to more accurate predictions of binding modes and affinities, as it accounts for the inherent flexibility of biological macromolecules. nih.govtandfonline.com MD simulations of isoflavone-protein complexes have been used to assess the stability of the docked poses and to calculate binding free energies, which provide a more rigorous estimation of binding affinity than docking scores alone. tandfonline.comnih.gov

In Vitro Biological Activities and Mechanistic Insights

Anti-inflammatory Modulatory Effects

The anti-inflammatory properties of 8-methoxy-3-phenyl-4H-chromen-4-one and related chromone (B188151) structures have been explored through jejich effects on key inflammatory mediators and signaling pathways.

Selective Inhibition of Cyclooxygenase (COX) Isoenzymes (COX-1, COX-2)

Research into the cyclooxygenase (COX) inhibitory effects of 2-phenyl-4H-chromen-4-one derivatives has provided insights into their anti-inflammatory potential. While direct data for this compound is part of a broader class of compounds, studies on analogous structures are informative. For instance, a series of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 isozymes. researchgate.net One derivative, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, was identified as a potent COX-2 inhibitor with an IC50 value of 0.07 μM and a high selectivity index of 287.1, comparable to the reference drug celecoxib. researchgate.net This suggests that the 2-phenyl-4H-chromen-4-one scaffold can be effectively modified to achieve selective COX-2 inhibition. researchgate.net Molecular modeling studies indicated that the p-MeSO2 substituent on the phenyl ring fits well into the secondary pocket of the COX-2 active site. researchgate.net

Suppression of NF-κB Activation in Inflammatory Cellular Models

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.complos.org The activation of NF-κB is a key step in the inflammatory cascade. plos.org Studies on various anti-inflammatory agents have demonstrated that the suppression of NF-κB activation is a significant mechanism for their effects. plos.orgnih.gov For example, curcumin (B1669340) has been shown to suppress IL-1β-induced NF-κB activation in human articular chondrocytes by inhibiting the phosphorylation and degradation of its inhibitory protein, IκBα, as well as the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. nih.gov Similarly, other natural compounds like 2-methoxy-4-vinylphenol (B128420) and 4-methoxycinnamyl p-coumarate have been found to inhibit NF-κB activation in LPS-stimulated macrophage and microglial cells, respectively. researchgate.netnih.gov Although direct studies on this compound's effect on NF-κB are not specified, the anti-inflammatory activity of related 2-phenyl-4H-chromen-4-one derivatives often involves the modulation of inflammatory signaling pathways where NF-κB plays a central role. nih.govnih.gov

Attenuation of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). researchgate.netnih.gov The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. researchgate.net Several studies have investigated the ability of flavonoid and chromone derivatives to inhibit LPS-induced NO production.

In a study evaluating a series of novel 2-phenyl-4H-chromen-4-one derivatives, most compounds exhibited favorable inhibitory activity against NO production in LPS-stimulated RAW264.7 macrophage cells. nih.govresearchgate.net One of the most effective compounds from this series was shown to significantly downregulate the expression of NO. nih.govnih.gov The mechanism for this effect was linked to the inhibition of the TLR4/MAPK signaling pathway. nih.govnih.gov Other natural compounds have also demonstrated the ability to inhibit LPS-induced NO production, further highlighting this as a key anti-inflammatory mechanism. nih.govnih.govelsevierpure.commdpi.com

| Compound/Extract | Cell Line | IC50 for NO Inhibition | Source |

| 2-phenyl-4H-chromen-4-one derivative (compound 8) | RAW264.7 | Not specified, but showed significant inhibition | nih.govnih.gov |

| Epimuqubilin A | RAW 264.7 | 7.4 µM | nih.govmdpi.com |

| Sigmosceptrellin A | RAW 264.7 | 9.9 µM | nih.govmdpi.com |

Interleukin-5 (IL-5) Inhibitory Activity

Interleukin-5 (IL-5) is a key cytokine responsible for the maturation, proliferation, and migration of eosinophils, which are implicated in various inflammatory diseases, including asthma. mdpi.commdpi.comnih.gov While direct evidence for the inhibition of IL-5 by this compound is not available, the broader context of anti-inflammatory research includes targeting IL-5. Therapeutic monoclonal antibodies like mepolizumab and benralizumab have been developed to either neutralize IL-5 or block its receptor, thereby reducing eosinophil counts and alleviating inflammation. mdpi.commdpi.com A study on a 2-phenyl-4H-chromen-4-one derivative (compound 8) demonstrated its ability to decrease the levels of pro-inflammatory cytokines IL-6 and TNF-α in an in vivo model, suggesting a broad anti-inflammatory profile that could potentially influence various cytokine pathways. nih.govnih.gov

Antitumor and Antiproliferative Mechanisms

In addition to its anti-inflammatory effects, the chromone scaffold has been investigated for its potential in cancer therapy, particularly through the inhibition of key enzymes involved in cell proliferation and DNA repair.

Inhibition of DNA-Dependent Protein Kinase (DNA-PK) and Phosphoinositide 3-Kinase (PI3-K)

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. iu.edu The inhibition of DNA-PK is a promising strategy to enhance the efficacy of radiation and chemotherapy in cancer treatment. iu.edu The 2-morpholino-4H-chromen-4-one scaffold has served as a template for the development of potent DNA-PK inhibitors.

Structure-activity relationship studies on O-alkoxyphenylchromen-4-one derivatives have led to the identification of potent and selective DNA-PK inhibitors. nih.gov For instance, the introduction of an O-alkoxyphenyl substituent at the 8-position of the 2-morpholino-4H-chromen-4-one pharmacophore was explored, leading to compounds with significant inhibitory activity against DNA-PK. nih.govresearchgate.net One such derivative was identified as a potent and selective DNA-PK inhibitor with an IC50 of 8 nM. nih.govresearchgate.net Further research on 8-biarylchromen-4-ones also yielded potent DNA-PK inhibitors. researchgate.netnih.gov These findings highlight the potential of the chromen-4-one core structure in targeting DNA-PK. researchgate.net

| Compound | Target | IC50 | Source |

| N-(2-(cyclopropylmethoxy)-4-(2-morpholino-4-oxo-4H-chromen-8-yl)phenyl)-2-morpholinoacetamide | DNA-PK | 8 nM | nih.govresearchgate.net |

| NU7441 | DNA-PK | 13 nM | researchgate.net |

| 8-(3-(thiophen-2-yl)phenyl)chromen-4-one | DNA-PK | Potent inhibitor | nih.gov |

| 8-(3-(thiophen-3-yl)phenyl)chromen-4-one | DNA-PK | Potent inhibitor | nih.gov |

Modulation of Key Cellular Pathways Involved in Cell Survival and Apoptosis

Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The PI3K/AKT signaling pathway is a crucial mediator of cell survival, and its overactivation is common in many human cancers, where it promotes cell proliferation and inhibits apoptosis. nih.gov Akt, a key protein in this pathway, promotes cell survival by phosphorylating and regulating various proteins involved in apoptosis. nih.gov

Studies on related chromenone derivatives suggest that they can influence these pathways. For instance, certain synthetic benzamide (B126) derivatives containing a chromene scaffold are known to modulate enzymes and exhibit anticancer properties. While direct studies on this compound's specific impact on the PI3K/AKT pathway are not detailed in the provided results, the known anticancer activities of similar compounds suggest this is a plausible mechanism of action that warrants further investigation.

Inhibition of Cancer Cell Invasion and Migration Processes

Cancer cell migration and invasion are fundamental processes in metastasis, the primary cause of cancer-related mortality. nih.gov The ability of cancer cells to move and invade surrounding tissues is a critical step in the metastatic cascade. nih.govnih.gov

Research has shown that certain compounds can inhibit these processes. For example, mifepristone (B1683876) has been demonstrated to decrease the migration and invasion capacities of various cancer cell lines. nih.gov While specific studies on the anti-migratory and anti-invasive effects of this compound are not available in the search results, the general anti-inflammatory and anticancer potential of 2-phenyl-4H-chromen-4-one derivatives suggests that this compound could also interfere with these metastatic processes. nih.gov The investigation into its specific effects on cell migration and invasion remains an area for future research.

Antioxidant Properties and Reactive Oxygen Species Scavenging Activity

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells, and an imbalance in their production and elimination leads to oxidative stress, which is implicated in various chronic diseases. mdpi.comresearchgate.net Antioxidants are compounds that can neutralize ROS and mitigate this damage.

Natural methoxyphenols, which share structural similarities with this compound, have demonstrated significant radical-scavenging activity. nih.gov For instance, 2-allyl-4-methoxyphenol (B1267482) and 2,4-dimethoxyphenol (B87100) have been shown to be potent scavengers of both oxygen-centered and carbon-centered radicals. nih.gov The antioxidant potential of such compounds suggests that this compound may also possess the ability to scavenge ROS, although direct experimental evidence is needed to confirm this. The evaluation of its antioxidant capacity through established assays like the DPPH radical scavenging assay would be a valuable next step. mdpi.com

Enzyme Inhibition Profiles Beyond Anti-inflammatory and Anticancer Targets

In addition to its potential anticancer and antioxidant activities, this compound and related compounds have been investigated for their ability to inhibit various enzymes.

Bacterial β-glucuronidases in the gut microbiome can reactivate certain drug metabolites, leading to gastrointestinal damage. nih.gov The inhibition of these enzymes is a therapeutic strategy to alleviate drug-induced toxicity. nih.gov While there is no specific data on the β-glucuronidase inhibitory activity of this compound in the provided search results, the general ability of flavonoid-type compounds to interact with enzymes makes this a potential area of interest.

α-Glucosidase is an enzyme in the small intestine that breaks down carbohydrates into glucose. nih.gov Inhibitors of this enzyme can help manage postprandial hyperglycemia in individuals with type 2 diabetes. nih.gov Several natural compounds, including some flavonoids and triterpenes, have shown significant α-glucosidase inhibitory activity. nih.gov Given the structural class of this compound, its potential to inhibit α-glucosidase is a plausible area for investigation.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetic and medicinal applications as depigmenting agents. nih.govmdpi.com Many natural and synthetic compounds have been explored for their anti-tyrosinase activity. nih.govresearchgate.net For instance, certain isoflavone (B191592) derivatives have been identified as potent tyrosinase inhibitors, with their inhibitory mechanism being influenced by the position of hydroxyl groups on their structure. nih.gov The isoflavone backbone of this compound makes it a candidate for tyrosinase inhibition studies.

Anti-acetylcholinesterase Activity

There is currently no published research specifically investigating the in vitro anti-acetylcholinesterase activity of this compound. While other chromen-4-one derivatives have shown potential as AChE inhibitors, the precise impact of the methoxy (B1213986) group at the C-8 position and the phenyl group at the C-3 position on this activity is unknown. Mechanistic insights and quantitative data such as IC₅₀ values are therefore not available for this specific compound.

Antimicrobial Spectrum and Mechanisms of Action

Similarly, the antimicrobial spectrum and mechanisms of action for this compound have not been documented in peer-reviewed studies. Research on other chromene derivatives suggests that potential antimicrobial effects could arise from various mechanisms, including the disruption of bacterial cell walls, inhibition of essential enzymes, or interference with microbial DNA replication. However, without specific experimental data, the efficacy of this compound against different strains of bacteria and fungi, as well as its mode of action, remains undetermined.

Conclusion and Future Research Directions

Rational Design and Synthesis of Advanced 8-methoxy-3-phenyl-4H-chromen-4-one Analogues

The strategic design and synthesis of analogues are pivotal in optimizing the therapeutic potential of a lead compound. For this compound, this involves modifying its core structure to enhance biological activity and selectivity. The synthesis of 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one derivatives, for instance, has been achieved through the Algar-Flym-Oyamada reaction. bioinfopublication.orgnpaa.in This method involves the reaction of o-hydroxy acetophenone (B1666503) with a substituted aromatic aldehyde to form a chalcone (B49325) intermediate, which is then cyclized to the final flavonol structure. bioinfopublication.orgnpaa.in

The substitution pattern on the phenyl ring at the C-2 or C-3 position has been shown to be a critical determinant of biological activity. For example, studies on various 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one derivatives have demonstrated that the presence of nitro and dichloro substituents on the phenyl ring can lead to significant antioxidant and anti-inflammatory activities. bioinfopublication.orgnpaa.in Furthermore, the introduction of different substituents allows for the exploration of structure-activity relationships (SAR), guiding the design of more potent and selective compounds. A key finding is that the nature and size of the substituent at the C-3 position of the chromene scaffold can significantly influence its inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). nih.gov

The development of multi-target ligands is another promising strategy. By incorporating different pharmacophores into the this compound backbone, it is possible to design analogues that can interact with multiple biological targets, potentially leading to enhanced therapeutic efficacy, particularly in complex diseases like cancer and neurodegenerative disorders. sci-hub.se

Development of Chromen-4-one Scaffolds as Promising Lead Compounds for Therapeutic Innovation

The chromen-4-one scaffold represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. acs.org This versatility makes it an excellent starting point for the development of novel therapeutic agents. The journey from a hit compound, identified through screening, to a lead compound involves a process of optimization to improve its potency, selectivity, and pharmacokinetic properties. drugdiscoverychemistry.com

The development of chromen-4-one derivatives as agonists or antagonists for G protein-coupled receptors (GPCRs), such as GPR55, highlights the potential of this scaffold in targeting specific receptor systems. acs.org By systematically modifying the substituents on the chromen-4-one core, researchers have been able to develop ligands with tunable efficacy, ranging from full agonists to antagonists. acs.org

For this compound to be advanced as a lead compound, a comprehensive evaluation of its drug-like properties is necessary. This includes assessing its absorption, distribution, metabolism, and excretion (ADME) characteristics. In silico tools can be utilized for the initial prediction of these properties, which must then be confirmed through experimental studies. globalresearchonline.net

The ultimate goal is to develop analogues of this compound that exhibit potent and selective activity against a specific therapeutic target with a favorable safety profile. The existing body of research on chromen-4-one derivatives provides a solid foundation for the continued exploration of this compound and its potential to contribute to the development of innovative new medicines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-methoxy-3-phenyl-4H-chromen-4-one?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A standard approach includes:

Core Formation : Condensation of a substituted phenol (e.g., resorcinol derivative) with a β-keto ester or aldehyde under acidic or basic conditions to form the chromenone core.

Functionalization : Methoxy and phenyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. For example, methoxylation may use dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃), while the phenyl group is added via Suzuki-Miyaura coupling .

Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

- Key Considerations : Solvent choice (e.g., DMF for polar intermediates) and temperature control (reflux vs. room temperature) significantly impact yield and purity .

Q. What techniques are used for structural elucidation of chromenone derivatives?

- Methodological Answer :

- X-ray Crystallography : The gold standard for confirming 3D structure. Programs like SHELXL refine crystallographic data to resolve bond lengths, angles, and torsion angles .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to identify substituent positions (e.g., methoxy at C8, phenyl at C3). Aromatic protons typically appear between δ 6.5–8.5 ppm .

- IR : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₆H₁₂O₃ for the parent compound) .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for iterative refinement. Discrepancies in R-factors may arise from disordered solvent molecules or twinning. Apply TWIN/BASF commands in SHELXL to model twinned crystals .

- Validation : Cross-check with PLATON or Mercury to detect voids, misplaced hydrogen bonds, or overfitting. For example, a mismatch in thermal parameters (Ueq > 0.1 Ų) may indicate unresolved disorder .

- Case Study : In a 2025 study, conflicting data for a chromenone analog were resolved by re-measuring diffraction data at 100 K to reduce thermal motion artifacts .

Q. What strategies optimize reaction conditions for introducing electron-withdrawing substituents?

- Methodological Answer :

- Catalytic Systems : Use Pd(PPh₃)₄ for Suzuki coupling of phenylboronic acids to halogenated chromenones. For nitro groups, employ HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-oxidation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may require scavengers (e.g., molecular sieves) to prevent byproduct formation .

- Table: Optimization Parameters

| Substituent | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| -NO₂ | HNO₃ | H₂SO₄ | 65–70 |

| -CF₃ | CF₃I | DMF | 50–55 |

| -Ph | PhB(OH)₂ | THF | 75–80 |

Q. How do computational models predict biological activity based on substituent variations?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). For 8-methoxy-3-phenyl derivatives, the phenyl group shows π-π stacking with Tyr355 in COX-2 .

- QSAR Models : Correlate logP values (lipophilicity) with antimicrobial IC₅₀. A 2024 study found that methoxy groups at C8 increase membrane permeability (logP ~2.5), enhancing activity against S. aureus .

Data Contradiction Analysis

Q. Why do biological assays report conflicting activities for structurally similar chromenones?

- Methodological Answer :

- Source of Variability :

Substituent Position : Meta vs. para substitution on the phenyl ring alters steric hindrance. For example, para-methoxy enhances antioxidant activity (IC₅₀ = 12 μM) compared to meta (IC₅₀ = 28 μM) .

Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) can skew IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.